molecular formula C21H23NO3 B027232 Norglipin CAS No. 16444-19-2

Norglipin

Cat. No. B027232
CAS RN: 16444-19-2
M. Wt: 337.4 g/mol
InChI Key: HIIVXBCWDPCZJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules typically involves strategic planning to assemble the molecular skeleton efficiently and stereoselectively. For novel compounds, a retrosynthetic analysis is often employed to identify simpler precursor molecules from which the target molecule can be synthesized. The synthesis might involve several key strategies such as asymmetric synthesis for chiral centers, C-C bond formation reactions, and protective group strategies. For instance, the mechanistic studies on norcoclaurine synthase highlight an enzymatic approach for the asymmetric synthesis of a key intermediate in benzylisoquinoline alkaloid biosynthesis (Luk et al., 2007). Moreover, the efficient, two-step synthesis of N-substituted nortropinone derivatives provides insight into strategies for constructing complex nitrogen-containing compounds (Willand et al., 2007).

Molecular Structure Analysis

The analysis of a compound's molecular structure is crucial for understanding its chemical reactivity and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. These methods allow for the determination of the molecular framework, stereochemistry, and functional groups present in the molecule. For example, structural basis of enzymatic (S)-norcoclaurine biosynthesis provides insights into the molecular architecture of key enzymes involved in the biosynthesis of important alkaloids (Ilari et al., 2009).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity with different chemical reagents, stability under various conditions, and its ability to undergo specific transformations. This knowledge is foundational for developing synthetic routes and for the compound's application in different fields. The Palladium-Catalyzed Dual Annulation method, for example, illustrates a synthetic approach for constructing complex heterocyclic structures, which could be relevant for the synthesis of compounds like "Norglipin" (Yeh et al., 2019).

Scientific Research Applications

  • Neuroscience Research Applications : The novel object recognition test (NOR) is used in studying recognition memory deficits in disorders like Alzheimer's, schizophrenia, Parkinson's, Autism Spectrum Disorders, traumatic brain injury, and cancer chemotherapy (Grayson et al., 2015).

  • Bioethical Considerations in Scientific Research : An experiment involving nuclear transfer technique, use of human ovules, destruction of human blastocysts, and ethical requirements in scientific publications raises several bioethical issues (Bellver Capella, 2012).

  • Pharmacology and Therapeutic Applications : Studies on compounds like NORPIN-A reveal their antipyretic and analgesic effects, useful in reducing pain and understanding pain mechanisms (Yang Ke-xin, 2000).

  • Atmospheric Science Research : Research on substances like trans-norpinic acid and pinic acid contributes to understanding the atmospheric burden of particulate matter (Bilde & Pandis, 2001).

  • Genomic Research and Evolution : The Brown Norway rat genome sequence offers insights into mammalian evolution and its relation to human disease, highlighting the importance of genomic data in biomedical research (Gibbs et al., 2004).

  • Biomedical Research and Imaging Technologies : Developments in imaging technologies, such as ImageJ2, are crucial in facilitating new biological discoveries and efficient workflows in scientific image analysis (Rueden et al., 2017).

  • Poisonous Plant Research and Biomedical Applications : Research on poisonous plants has contributed to the development of animal models for human diseases and potential drug candidates for genetic and infectious conditions (James et al., 2004).

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVXBCWDPCZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norglipin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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